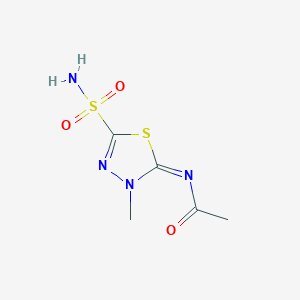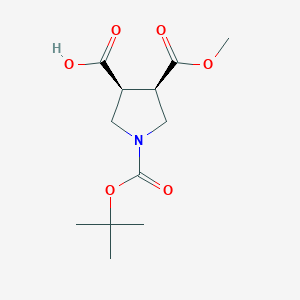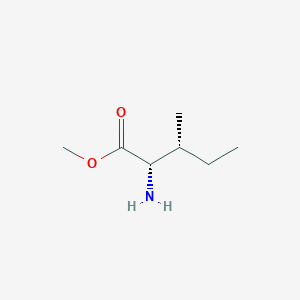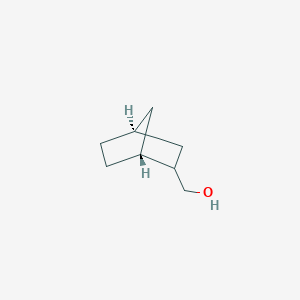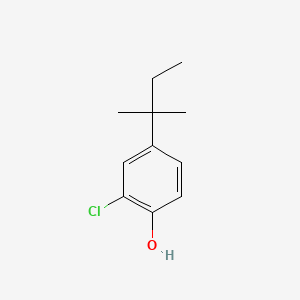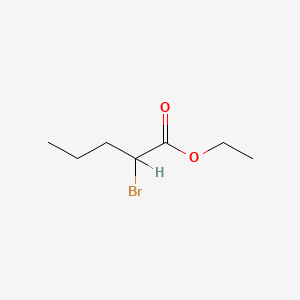
4-Phenyl-1-butanol
説明
. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is used in various industrial applications, including as an intermediate in organic synthesis and as a fragrance ingredient.
Synthetic Routes and Reaction Conditions:
From Phenylacetaldehyde and Acetaldehyde: This method involves the condensation of phenylacetaldehyde and acetaldehyde, followed by hydrogenation and reduction of the unsaturated aldehyde.
Grignard Reaction: Another method involves the reaction of phenylethyl magnesium bromide with ethylene oxide in a Grignard type reaction.
Industrial Production Methods:
Friedel-Crafts Alkylation: A novel synthesis process involves the use of tetrahydrofuran as a raw material, which reacts with acyl chloride under the catalysis of zinc chloride to obtain high-purity 4-chlorobutanol ester.
Types of Reactions:
Cyclization: It undergoes cyclization in the presence of phosphoric acid at high temperatures to yield tetralin.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in acetonitrile.
Cyclization: Phosphoric acid at high temperatures.
Major Products:
Oxidation: 2-Phenyltetrahydrofuran.
Cyclization: Tetralin.
作用機序
Target of Action
It’s known to cause irritation to the respiratory system, eyes, and skin
Mode of Action
It’s known that the compound can be oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran . It also undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin .
Biochemical Pathways
The compound’s oxidation and cyclization reactions suggest that it may participate in redox reactions and ring formation processes
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its chemical structure and properties, such as a molecular weight of 150.218 Da , suggest that it may have good bioavailability.
Result of Action
It’s known to cause irritation to the respiratory system, eyes, and skin , suggesting that it may induce inflammatory responses or alter cell membrane integrity
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and reactivity may be affected by temperature and pH. Additionally, exposure guidelines suggest that adequate ventilation is necessary when handling this compound, indicating that air quality can influence its effects . .
生化学分析
Biochemical Properties
It is known that it can undergo oxidation and cyclization reactions . For example, it can be oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran . It also undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin .
Molecular Mechanism
Its ability to undergo oxidation and cyclization reactions suggests that it may interact with various enzymes and other biomolecules
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Phenyl-1-butanol over time in laboratory settings have not been extensively studied. It is known that it has a boiling point of 140-142 °C at 14 mmHg , indicating that it is relatively stable under normal laboratory conditions.
Metabolic Pathways
Its ability to undergo oxidation suggests that it may be metabolized by enzymes involved in oxidative reactions .
科学的研究の応用
4-Phenyl-1-butanol has several applications in scientific research:
類似化合物との比較
3-Phenyl-1-propanol: Similar in structure but with a shorter carbon chain.
2-Phenyl-1-propanol: Another similar compound with the phenyl group attached to the second carbon.
5-Phenyl-1-pentanol: Similar but with a longer carbon chain.
Uniqueness: 4-Phenyl-1-butanol is unique due to its specific structure, which allows it to undergo distinct chemical reactions such as oxidation to form 2-phenyltetrahydrofuran and cyclization to yield tetralin. These reactions are not as readily achievable with its similar counterparts .
特性
IUPAC Name |
4-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZLXQFDGRCELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062994 | |
| Record name | Benzenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-41-6, 55053-52-6 | |
| Record name | Benzenebutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003360416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055053526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-1-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenebutanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ORZ1321G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


